1h,1h,2h,2h-Perfluorodecyltrichlorosilane
Overview
Description
1H,1H,2H,2H-Perfluorodecyltrichlorosilane is a fluorosilane compound with the molecular formula C10H4Cl3F17Si. It is known for its unique properties, including low surface energy and high hydrophobicity. This compound is widely used in various scientific and industrial applications due to its ability to form self-assembled monolayers on surfaces, providing a hydrophobic coating .
Mechanism of Action
Target of Action
The primary target of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS) is surfaces terminated with hydroxyl (-OH) groups, such as glass, ceramics, or SiO2 . FDTS forms a covalent bond with these surfaces, specifically bonding onto oxide surfaces with its trichloro-silane group .
Mode of Action
FDTS interacts with its targets by forming a covalent silicon-oxygen bond with free hydroxyl groups on the surface . This interaction results in the formation of a hydrophobic coating with high wetting properties and contact angle . The long perfluoroalkyl chains of FDTS may cause steric hindrance, affecting the condensation of siloxanes .
Biochemical Pathways
It is used to create hydrophobic surfaces, which can affect various physical and chemical processes on those surfaces .
Pharmacokinetics
It’s worth noting that fdts forms a stable and durable coating on treated surfaces .
Result of Action
The primary result of FDTS action is the creation of a hydrophobic coating on the treated surface . This coating reduces surface energy and prevents stickiness, making it particularly useful in microelectromechanical systems (MEMS) and nanoimprint lithography .
Action Environment
The action of FDTS can be influenced by environmental factors. For instance, FDTS is sensitive to moisture and reacts rapidly with it . Therefore, FDTS should be applied in a controlled environment to ensure the formation of a stable and effective hydrophobic coating .
Biochemical Analysis
Biochemical Properties
1H,1H,2H,2H-Perfluorodecyltrichlorosilane plays a significant role in biochemical reactions, particularly in forming self-assembled monolayers on surfaces terminated with hydroxyl groups, such as glass, ceramics, or SiO2 . These monolayers reduce surface energy and enhance hydrophobicity. The compound interacts with various biomolecules, including enzymes and proteins, by forming covalent silicon-oxygen bonds with hydroxyl groups . This interaction is crucial in applications like coating micro- and nano-features on stamps for nanoimprint lithography .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s hydrophobic nature can alter the cellular environment, impacting cell function and behavior. For instance, its application in microelectromechanical systems can prevent cellular adhesion and reduce friction . Additionally, its use in coatings can protect cells from environmental stressors, thereby influencing cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent bonding interactions with biomolecules. The compound forms self-assembled monolayers by bonding onto surfaces terminated with hydroxyl groups . This interaction involves the trichlorosilane group anchoring onto oxide surfaces and attaching covalently . These monolayers reduce surface energy and enhance hydrophobicity, which is essential in various biochemical applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is moisture-sensitive and can degrade when exposed to moisture . Its stability is crucial for maintaining its biochemical properties, and any degradation can impact its effectiveness. Long-term studies have shown that the compound’s hydrophobic properties can persist, but its effectiveness may diminish over time due to environmental factors .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively reduce surface energy and prevent cellular adhesion without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, including skin corrosion and eye irritation . These threshold effects highlight the importance of dosage optimization in experimental settings.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its hydrophobic nature facilitates its integration into lipid membranes, affecting its localization and accumulation. The compound’s distribution is influenced by its ability to form covalent bonds with hydroxyl groups on cellular surfaces .
Preparation Methods
1H,1H,2H,2H-Perfluorodecyltrichlorosilane can be synthesized through several methods. One common synthetic route involves the reaction of perfluorodecyl iodide with trichlorosilane in the presence of a catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen, and at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods often involve the hydrolysis and condensation of trichlorosilane derivatives with perfluorinated alcohols or alkanes. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1H,1H,2H,2H-Perfluorodecyltrichlorosilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of moisture, it hydrolyzes to form silanols and hydrochloric acid.
Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of a cross-linked network.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles, such as alcohols and amines
Common reagents used in these reactions include water, alcohols, and amines. The major products formed from these reactions are silanols, siloxanes, and substituted silanes .
Scientific Research Applications
1H,1H,2H,2H-Perfluorodecyltrichlorosilane has a wide range of scientific research applications, including:
Surface Modification: It is used to create hydrophobic and oleophobic surfaces on various materials, such as glass, ceramics, and metals
Microelectromechanical Systems (MEMS): It is applied to movable microparts to reduce surface energy and prevent sticking.
Nanoimprint Lithography: It is used to coat micro- and nano-features on stamps for nanoimprint lithography, which is essential for fabricating electronic devices and microfluidic chips.
Water Treatment: It is incorporated into membranes for membrane distillation and anti-fouling applications.
Comparison with Similar Compounds
1H,1H,2H,2H-Perfluorodecyltrichlorosilane is unique due to its long perfluorinated alkyl chain and trichlorosilane functional group. Similar compounds include:
1H,1H,2H,2H-Perfluorodecyltriethoxysilane: Similar in structure but with triethoxysilane groups instead of trichlorosilane.
1H,1H,2H,2H-Perfluorooctyltrichlorosilane: Shorter perfluorinated chain but similar functional group.
1H,1H,2H,2H-Perfluorodecanethiol: Contains a thiol group instead of a silane group.
These compounds share similar hydrophobic properties but differ in their reactivity and applications due to variations in their functional groups and chain lengths .
Properties
IUPAC Name |
trichloro(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl3F17Si/c11-31(12,13)2-1-3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)10(28,29)30/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFIHLXNOOCGLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Si](Cl)(Cl)Cl)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F17CH2CH2SiCl3, C10H4Cl3F17Si | |
Record name | Silane, trichloro(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074376 | |
Record name | (Perfluorooctyl)ethyltrichlorosilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78560-44-8 | |
Record name | 1H,1H,2H,2H-Perfluorodecyltrichlorosilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78560-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, trichloro(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078560448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, trichloro(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (Perfluorooctyl)ethyltrichlorosilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Silane, trichloro(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.513 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Perfluorodecyltrichlorosilane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GS77FG2TLX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does FDTS interact with surfaces to create hydrophobic coatings?
A1: FDTS molecules chemisorb onto hydroxylated surfaces (like silicon dioxide, glass, or metal oxides) through their trichlorosilane headgroup. [] Upon hydrolysis, the chlorine atoms are replaced by hydroxyl groups, which then condense with surface hydroxyls or with other FDTS molecules. [, ] This forms a self-assembled monolayer (SAM) with the perfluorinated chains oriented outwards, creating a low-surface-energy, hydrophobic surface. [, , ]
Q2: Does the surface morphology influence the hydrophobicity of FDTS coatings?
A2: Yes, surface roughness significantly impacts the hydrophobic properties. Research shows that surfaces with dual-size roughness, mimicking the lotus leaf structure, exhibit higher contact angles and lower roll-off angles. [] For instance, FDTS-coated silicon surfaces with microcavity patterns showed increased roll-off angles with increasing pattern irregularity, attributed to changes in the triple phase contact line. []
Q3: What is the molecular formula and weight of FDTS?
A3: The molecular formula of FDTS is C10H4Cl3F17Si, and its molecular weight is 501.6 g/mol.
Q4: Which spectroscopic techniques are used to characterize FDTS SAMs?
A4: Common techniques include:
- X-ray Photoelectron Spectroscopy (XPS): Used to analyze the elemental composition, chemical states, and film thickness of FDTS SAMs. [, , , , , ]
- Atomic Force Microscopy (AFM): Provides information on surface morphology, roughness, and mechanical properties of FDTS-modified surfaces. [, , , , ]
- Contact Angle Measurements: Quantify the hydrophobicity of FDTS-treated surfaces by measuring the contact angle of water droplets. [, , , , , , ]
Q5: How do FDTS coatings perform under mechanical stress?
A6: The mechanical durability of FDTS coatings can be improved by incorporating them into multi-layered structures. For example, layer-by-layer deposition techniques, where silica particles are embedded in a polymer matrix and cross-linked, lead to mechanically robust superhydrophobic surfaces. []
Q6: Can FDTS be used to control the deposition of other materials?
A7: Yes, FDTS can act as a monolayer resist in chemical vapor deposition (CVD) processes. [] For instance, patterned PFS monolayers were successfully used to guide the selective deposition of Pt and Al on TiO2 surfaces for resistive switching memory devices. []
Q7: Does FDTS play a role in catalyzing reactions?
A8: While FDTS itself is not a catalyst, it can indirectly affect reaction rates by altering surface properties. For example, research shows that FDTS-modified boron-doped diamond electrodes significantly decrease perchlorate formation during electrochemical oxidation of chloride and chlorate, likely due to the formation of a blocking layer. []
Q8: Have molecular dynamics simulations been used to study FDTS SAMs?
A9: Yes, molecular dynamics (MD) simulations have been employed to investigate the structure and properties of FDTS SAMs. [] These simulations provide insights into molecular organization, tilt angles, film thickness, and interactions with the substrate, corroborating experimental findings. [, ]
Q9: How stable are FDTS solutions, and what are the storage recommendations?
A9: FDTS is moisture-sensitive and should be stored under inert atmosphere to prevent hydrolysis. It is recommended to use freshly prepared solutions for optimal performance.
Q10: Are there any specific safety considerations associated with FDTS handling and use?
A10: As with all chemicals, proper safety precautions should be taken when handling FDTS. It is crucial to consult the material safety data sheet (MSDS) for detailed information regarding potential hazards, handling, storage, and disposal.
Q11: Can you elaborate on the use of AFM for characterizing FDTS SAMs?
A13: AFM, specifically friction force microscopy (FFM), is valuable for assessing the nanoscale frictional properties of FDTS-modified surfaces. [, ] This technique reveals how the low surface energy of FDTS translates to reduced friction and adhesion forces, crucial for applications like anti-stiction coatings in microelectromechanical systems (MEMS). [, , ]
Q12: What are some alternatives to FDTS for creating hydrophobic surfaces?
A12: Several alternatives include:
- Other Fluoroalkylsilanes: Compounds with shorter fluorocarbon chains or different functional groups can offer varying degrees of hydrophobicity and stability. []
- Hydrocarbon-based Silanes: Octadecyltrichlorosilane (OTS) is a common alternative, but it generally exhibits lower hydrophobicity and thermal stability than FDTS. [, ]
- Non-Silane Based Coatings: Polymers like polytetrafluoroethylene (PTFE) or superhydrophobic coatings inspired by natural surfaces are also explored. []
Q13: Can FDTS-coated materials be recycled?
A13: Recycling processes for FDTS-coated materials are not well-established. The presence of fluorine in FDTS can complicate recycling and waste management. Research into sustainable disposal methods and recyclable alternatives is important.
Q14: What are some essential resources for conducting research on FDTS and related SAMs?
A14:
Q15: How do different research fields benefit from FDTS and its unique properties?
A15:
- Materials Science: FDTS is widely used to create hydrophobic and low-friction surfaces for various applications, including microfluidics, sensors, and anti-fouling coatings. [, , , , ]
- Chemistry: Research on FDTS contributes to the understanding of self-assembly processes, surface chemistry, and the design of novel materials with tailored properties. [, ]
- Nanotechnology: FDTS serves as a building block for creating patterned surfaces and nanostructures for applications in electronics, optics, and sensing. [, , ]
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